4-N-BUTYL-D9-ANILINE
Description
Properties
CAS No. |
1219794-78-1 |
|---|---|
Molecular Formula |
C10H6D9N |
Molecular Weight |
158.29 |
Synonyms |
4-N-BUTYL-D9-ANILINE |
Origin of Product |
United States |
Synthetic Methodologies for 4 N Butyl D9 Aniline and Analogues
Strategies for Deuterium (B1214612) Incorporation at the Butyl Chain (D9)
Achieving a high level of deuterium incorporation (perdeuteration) in the n-butyl group to form a nonadeuterated (d9) chain is a critical aspect of synthesizing 4-n-butyl-d9-aniline. This can be approached through the synthesis of deuterated precursors, direct catalytic exchange on the final molecule or an intermediate, or selective isotopic exchange reactions.
Deuteration via Precursor Synthesis
One of the most direct methods for introducing a d9-butyl group is to construct it from smaller, fully deuterated building blocks or to use a fully deuterated starting material. A common and effective strategy involves starting with a deuterated C4 alcohol.
Synthesis of 1-Bromobutane-d9 (B32881) from Butanol-d9: A widely adopted method for creating a suitable precursor for alkylation or Grignard reagent formation is the conversion of deuterated 1-butanol (B46404) (butanol-d9) to 1-bromobutane-d9. This is typically achieved through an Sₙ2 nucleophilic substitution reaction. In this process, an acid, such as sulfuric acid, protonates the hydroxyl group of butanol-d9, transforming it into a more effective leaving group (D₂O). A bromide source, commonly sodium bromide, then provides the bromide ion which displaces the leaving group. The stereospecificity of the Sₙ2 mechanism ensures that the deuterium atoms on the butyl chain remain in place, preserving the isotopic labeling.
Key parameters for this reaction include:
Acid Concentration: Optimal protonation without causing significant oxidation is typically achieved with sulfuric acid concentrations in the range of 65–85%.
Temperature: To minimize side reactions such as elimination, the reaction is often cooled to between 5–10°C.
Stoichiometry: A slight excess of the bromide source, for instance, a 1:1.2 molar ratio of butanol-d9 to sodium bromide, helps to drive the substitution to completion.
Once synthesized, 1-bromobutane-d9 can be used to form a deuterated Grignard reagent, C₄D₉MgBr, by reacting it with magnesium metal in an anhydrous ether solvent. libretexts.org This deuterated Grignard reagent is a versatile tool for creating carbon-carbon bonds, allowing for the introduction of the d9-butyl chain onto an aromatic ring system.
Catalytic Deuteration Approaches
Catalytic hydrogen-deuterium (H/D) exchange represents a powerful strategy for introducing deuterium into a molecule. These methods can be applied to an existing 4-n-butylaniline molecule or a precursor like 4-butylnitrobenzene. Various transition metal catalysts are effective for this transformation, with the choice of metal often influencing the selectivity and efficiency of deuteration on the alkyl chain versus the aromatic ring.
Heterogeneous catalysts like platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are known to facilitate H/D exchange on alkyl side chains of aromatic compounds using D₂O as the deuterium source. osti.govjst.go.jp Studies have shown that Pt/C-catalyzed reactions can lead to multideuteration of alkyl side chains connected to arene nuclei. jst.go.jp For instance, the deuteration of n-hexylbenzene has been shown to occur on both the aromatic ring and the alkyl chain. jst.go.jp A study on the perdeuteration of alkyl amines and amides using a Pt/C catalyst in D₂O under mild conditions demonstrated high levels of deuterium incorporation. osti.govosti.gov While direct deuteration of n-butylamine resulted in only 50% deuterium incorporation at the alpha and beta positions, protection of the amine as an acetyl amide led to full conversion and high isotopic enrichment across the entire alkyl chain. osti.gov
Homogeneous catalysts have also been developed for selective C(sp³)–H deuteration. Cobalt dialkyl complexes with α-diimine ligands have been shown to be effective precatalysts for the hydrogen isotope exchange (HIE) of alkylarenes using D₂ gas. nih.govacs.org These systems can achieve high levels of deuterium incorporation into primary, secondary, and tertiary benzylic C(sp³)–H bonds. acs.org
The table below summarizes some catalytic systems used for deuteration of alkyl chains.
| Catalyst System | Deuterium Source | Substrate Type | Key Findings |
| Pt/C | D₂O | Acetyl n-butyl amine | High level of perdeuteration on the alkyl chain under mild conditions. osti.govosti.gov |
| Pd/C or Pt/C | D₂O / H₂ | Alkylarenes | Allows for multideuteration of the alkyl side chain. jst.go.jp |
| Cobalt dialkyl complexes | D₂ gas | Alkylarenes | Selective HIE at benzylic C(sp³)–H bonds. nih.govacs.org |
| Hafnium-Iridium/SiO₂ | D₂ gas | n-Pentane | Highly efficient and selective for perdeuteration of alkanes without significant side reactions. researchgate.net |
Isotopic Exchange Reactions for Selective Deuteration
Selective deuteration can be achieved through specific isotopic exchange reactions that target certain functional groups or positions within a molecule. For example, methods have been developed for the highly selective deuteration of terminal alkynes. mdpi.comrsc.orgresearchgate.net A terminal alkyne can be a precursor to a saturated alkyl chain. Through catalytic H/D exchange using catalysts like copper or ruthenium complexes in the presence of a deuterium source like D₂O, the terminal acetylenic proton can be replaced with a deuterium atom. mdpi.comrsc.org Subsequent reduction of the alkyne would yield a selectively deuterated alkyl group.
Another approach involves H/D exchange at positions alpha to a carbonyl group. While not directly applicable to the synthesis of a d9-butyl chain in one step, such principles can be used in multi-step syntheses of deuterated building blocks. More relevant to this compound is the direct H/D exchange on the alkyl chain of an alkylarene. Research has shown that certain rhodium and ruthenium nanoparticles can catalyze H/D exchange on both aromatic rings and alkyl substituents, with the selectivity depending on the metal and stabilizing ligands. acs.org
Classical and Modern Approaches for C-N Bond Formation in Aniline (B41778) Synthesis
Once the deuterated butyl group is available, either as a precursor or by direct deuteration of a suitable intermediate, the final step is the formation of the aniline. This can be accomplished through well-established classical methods or more modern synthetic strategies.
Reduction of Nitro Compounds
A very common and reliable method for synthesizing anilines is the reduction of the corresponding nitroarene. For this compound, this would involve the reduction of 4-(butyl-d9)-1-nitrobenzene. The d9-butyl group can be introduced onto the nitrobenzene (B124822) ring via a Friedel-Crafts alkylation reaction using a deuterated alkylating agent like 1-bromobutane-d9, although this can sometimes lead to rearrangements and a mixture of products. A more controlled approach would involve acylation followed by reduction, or a coupling reaction.
The reduction of the nitro group itself is a robust transformation that can be achieved with a variety of reagents. youtube.com
Metal and Acid: A classic and cost-effective method involves the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid. youtube.com
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Pd, Pt, or Ni is also a highly effective method for nitro group reduction. This method is often clean and produces high yields.
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
Nucleophilic Aromatic Substitution Routes
Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway to anilines. In this type of reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.comnih.gov For the synthesis of this compound, two main SₙAr strategies can be envisioned:
Reaction of a deuterated amine with an activated aryl halide: A deuterated butylamine (B146782) (butyl-d9-amine) could act as the nucleophile, reacting with an aryl halide that has an activating group (such as a nitro group) positioned ortho or para to the leaving group. The resulting product would then need to have the activating group converted to a simple amino group if it is not already the desired functionality.
Reaction of an amine with a deuterated aryl precursor: An aromatic precursor containing the d9-butyl group and a suitable leaving group (e.g., a halide) at the 1-position, along with an activating group, could be reacted with an amine source like ammonia (B1221849) or an ammonia equivalent. For example, 1-chloro-4-(butyl-d9)-2-nitrobenzene could be reacted with ammonia, followed by removal of the directing nitro group.
SₙAr reactions are typically accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in
Buchwald-Hartwig and Ullmann Amination Variants
The synthesis of N-alkylanilines, including isotopically labeled versions like this compound, heavily relies on powerful cross-coupling methodologies. The Buchwald-Hartwig and Ullmann reactions are cornerstone methods for the formation of carbon-nitrogen (C-N) bonds. rsc.orgwikipedia.org
The Buchwald-Hartwig amination stands out as a highly versatile palladium-catalyzed cross-coupling reaction. rsc.org It facilitates the coupling of an aryl halide or triflate with an amine. acs.org For the synthesis of this compound, this would typically involve the reaction between a 4-substituted benzene (B151609) derivative (e.g., 4-bromobenzene or 4-iodobenzene) and n-butyl-d9-amine (B565992), or conversely, an aniline derivative and a deuterated butyl halide. The synthesis of deuterated arylamines has been successfully achieved using this method. researchgate.net The reaction is favored for its relatively mild conditions and broad substrate scope, enabled by the development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle. rsc.orgprinceton.edu
The Ullmann condensation (or Ullmann-type reaction) is a copper-catalyzed method for forming C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig reaction. wikipedia.orgorganic-chemistry.org A traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide. wikipedia.org The synthesis of this compound via this route would involve reacting aniline with a deuterated butyl halide or 4-haloaniline with n-butyl-d9-amine in the presence of a copper catalyst. nih.gov While historically demanding harsh conditions, modern protocols have introduced improvements such as the use of ligands like amino acids or diamines, and deep eutectic solvents, which allow the reaction to proceed under milder temperatures. researchgate.netfrontiersin.org
Table 1: Comparison of Buchwald-Hartwig and Ullmann Amination for Aryl Amine Synthesis
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Modern Variants) |
|---|---|---|
| Catalyst | Palladium complexes (e.g., with XPhos, SPhos) nih.gov | Copper(I) salts (e.g., CuI, CuBr) organic-chemistry.orgnih.gov |
| Typical Ligands | Bulky, electron-rich phosphines princeton.edu | N,N-dimethylglycine, L-proline, phenanthroline wikipedia.orgresearchgate.net |
| Reaction Temperature | Often milder (Room temp. to ~120 °C) acs.org | Historically high (>200 °C), now milder (60-120 °C) wikipedia.orgfrontiersin.org |
| Substrate Scope | Very broad (aryl chlorides, bromides, iodides, triflates) acs.org | Primarily aryl iodides and bromides wikipedia.orgnih.gov |
| Key Advantages | High efficiency, mild conditions, broad functional group tolerance. rsc.org | Lower catalyst cost, effective for specific substrates. frontiersin.org |
Optimization of Synthetic Pathways for Yield and Isotopic Purity
Optimizing the synthesis of this compound is a multi-faceted challenge, requiring the maximization of chemical yield while preserving high isotopic enrichment. Key strategies involve the careful selection of catalysts, ligands, solvents, and the deuterium source.
For palladium-catalyzed pathways like the Buchwald-Hartwig reaction, optimization often focuses on the ligand. The choice of phosphine ligand can dramatically influence reaction rate and yield. For instance, modifying the supporting ligand on a Pd-PEPPSI precatalyst has been shown to be a powerful strategy for improving amination efficiency with various amines and anilines. acs.org The use of N-protected anilines is a common practice to prevent side reactions and direct ortho-selectivity, although methods for the direct arylation of unprotected anilines are being developed. nih.gov
In copper-catalyzed Ullmann reactions, the use of co-solvents or specific ligands is critical. Research has demonstrated that using ligands such as N-methylglycine or L-proline can facilitate the coupling at significantly lower temperatures (40-90 °C) than traditional methods. researchgate.net
Maintaining isotopic purity is paramount. The stability of the C-D bond is generally greater than the C-H bond, which helps in preserving the label during synthesis. researchgate.net However, reaction conditions must be chosen to avoid H/D exchange. The deuterium source itself is a critical parameter. For introducing deuterium onto the aniline ring, D₂O is often the most cost-effective and readily available source. rroij.com Iron-catalyzed tandem reductive amination and deuteration processes have shown excellent yields (73–85%) and high regioselectivity for deuterating aniline rings, where D₂O serves as the deuterium source for the arene ring. nih.gov Methods for the reductive deamination of anilines using deuterated chloroform (B151607) can also yield products with isotopic purity greater than 99%. acs.org
Table 2: Factors Influencing Yield and Isotopic Purity in Deuterated Aniline Synthesis
| Parameter | Influence on Yield | Influence on Isotopic Purity | Example/Note |
|---|---|---|---|
| Catalyst/Ligand | High | Moderate | Pd/phosphine systems are highly efficient for C-N coupling. rsc.org The ligand can prevent side reactions. |
| Deuterium Source | N/A | High | D₂O is a common and effective source for ring deuteration. rroij.comresearchgate.net The choice of deuterated starting material is crucial for alkyl chain labeling. |
| Solvent | Moderate | Low | Polar aprotic solvents like DMF or DMSO are common. wikipedia.orgresearchgate.net Protic solvents may lead to H/D exchange if not part of the intended reaction. |
| Temperature | High | Moderate | Lowering reaction temperatures can prevent scrambling of the deuterium label and reduce side products. researchgate.net |
| Base | Moderate | Low | The choice of base (e.g., K₂CO₃, t-BuOK) can affect catalyst activity and substrate stability. frontiersin.org |
Derivatization Reactions of this compound
Derivatization modifies the chemical structure of an analyte to enhance its properties for analysis or to create new molecules with specific functions. researchgate.net this compound, with its primary amino group, is amenable to a wide range of derivatization reactions common to anilines. The deuterated butyl group is expected to remain intact during these transformations due to the strength of the C-D bond.
Common derivatization reactions for the amine functionality include:
Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride (B1165640), benzoyl chloride) to form amides. This is often done to protect the amino group or to introduce a new functional moiety.
Alkylation/Arylation: Further reaction at the nitrogen to form tertiary amines. This can be achieved via reactions with alkyl halides.
Silylation: Reaction with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form TMS-derivatives. sigmaaldrich.com This is frequently employed in gas chromatography (GC-MS) to increase volatility and improve chromatographic behavior. researchgate.net The use of deuterated silylating agents, such as MSTFA-d9, can aid in mass spectrometry by introducing a known mass shift for each derivatized functional group. sigmaaldrich.com
Formation of Formamidines: Anilines can react in one-pot, three-component reactions with reagents like triethyl orthoformate and cyanoamide to produce N'-aryl-N-cyanoformamidines, which are precursors to various pesticides. arabjchem.orgresearchgate.net
Formation of Azo Compounds: Anilines can be diazotized and coupled with other aromatic compounds to form azo dyes. rsc.org
These derivatization reactions are crucial for various applications, from improving analytical detectability to synthesizing more complex molecules for materials science or pharmaceutical research. solubilityofthings.comjfda-online.com
Table 3: Common Derivatization Reactions for Anilines
| Reaction Type | Reagent Example | Product Functional Group | Purpose |
|---|---|---|---|
| Acylation | Acetic Anhydride | Amide | Protection of amine, synthesis of new compounds. jfda-online.com |
| Silylation | MSTFA | Trimethylsilyl (TMS) amine | Increase volatility for GC-MS analysis. sigmaaldrich.com |
| Formamidine Synthesis | Triethyl orthoformate / Cyanoamide | N'-aryl-N-cyanoformamidine | Synthesis of bioactive compounds. arabjchem.org |
| Diazotization/Azo Coupling | NaNO₂/HCl, then a coupling agent | Azo compound | Synthesis of dyes and pigments. rsc.org |
Advanced Spectroscopic and Mechanistic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Dynamics
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the case of isotopically labeled compounds like 4-N-butyl-d9-aniline, specific NMR techniques can provide precise information about the location of deuterium atoms, isotopic purity, and the dynamic behavior of the molecule.
Deuterium NMR (²H NMR) for Isotopic Purity and Site Specificity
Deuterium (²H or D) NMR spectroscopy is the most direct method for observing deuterated sites within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei. This selectivity is crucial for confirming the successful and specific incorporation of deuterium into the butyl chain of this compound.
The ²H NMR spectrum of this compound is expected to show distinct signals corresponding to the different deuterium environments in the butyl group (-CD₂-CD₂-CD₂-CD₃). The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for straightforward spectral interpretation. wikipedia.org The primary advantage of ²H NMR is its ability to quantify the degree of deuteration at each position, thereby assessing the isotopic purity of the compound. For highly deuterated compounds, ²H NMR is an appealing alternative to ¹H NMR, which suffers from low signal intensity of residual protons. sigmaaldrich.com
Table 1: Predicted ²H NMR Data for this compound
| Position in Butyl Chain | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CD₂- (alpha to N) | ~2.5-2.7 |
| -CD₂- (beta to N) | ~1.5-1.7 |
| -CD₂- (gamma to N) | ~1.3-1.5 |
| -CD₃ (terminal) | ~0.9-1.0 |
Note: These are predicted values based on typical chemical shifts for n-butyl groups attached to an aniline (B41778) ring. Actual values may vary based on solvent and other experimental conditions.
High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Structural Elucidation of Deuterated Species
While ²H NMR confirms deuteration, high-resolution ¹H, ¹³C, and ¹⁵N NMR provide complementary structural information.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the butyl group protons would be nearly absent, confirming a high level of deuteration. The remaining signals would be from the aromatic protons and the amine (-NH₂) protons. The aromatic region would show the characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum is particularly informative. The carbon atoms of the deuterated butyl chain will exhibit characteristic changes. Due to the spin (I=1) of deuterium, the signals of the directly attached carbons (¹³C-¹D) will appear as multiplets (typically triplets for -CD₂- and septets for -CD₃) in the proton-decoupled ¹³C NMR spectrum. oregonstate.edu Furthermore, deuterium substitution causes a small upfield shift (to lower ppm values) in the ¹³C chemical shifts of the deuterated carbons and adjacent carbons. nih.govrsc.org This isotopic shift can be used to further confirm the sites of deuteration.
Table 2: Predicted ¹³C NMR Data Comparison for 4-n-butylaniline and this compound
| Carbon Position | 4-n-butylaniline (δ, ppm) | This compound (Predicted δ, ppm and Multiplicity) |
|---|---|---|
| C-1 (aromatic, attached to N) | ~147 | ~147 |
| C-2, C-6 (aromatic) | ~115 | ~115 |
| C-3, C-5 (aromatic) | ~129 | ~129 |
| C-4 (aromatic, attached to butyl) | ~128 | ~128 |
| -CH₂-/-CD₂- (alpha to N) | ~44 | Upfield shifted, multiplet |
| -CH₂-/-CD₂- (beta to N) | ~35 | Upfield shifted, multiplet |
| -CH₂-/-CD₂- (gamma to N) | ~20 | Upfield shifted, multiplet |
| -CH₃/-CD₃ (terminal) | ~14 | Upfield shifted, multiplet |
Note: The chemical shifts for 4-n-butylaniline are approximate values. The predicted data for the d9 analog highlights the expected changes due to deuteration.
¹⁵N NMR: The ¹⁵N NMR chemical shift of the amino group can be sensitive to electronic effects of substituents on the aromatic ring. nih.gov While the deuteration of the butyl group is not expected to cause a significant change in the ¹⁵N chemical shift compared to the non-deuterated analog, it can be a useful parameter for studying intermolecular interactions, such as hydrogen bonding.
Application of NMR in Kinetic Isotope Effect Studies for Reaction Mechanism Probing
For instance, in reactions involving the abstraction of a hydrogen atom from the butyl chain, the C-D bonds in this compound would be broken more slowly than the C-H bonds in the non-deuterated compound. This would result in a primary KIE (kH/kD > 1). NMR spectroscopy is an effective method for monitoring the progress of such reactions and determining the reaction rates for both the deuterated and non-deuterated species. acs.org Studies on other deuterated anilines have utilized this approach to elucidate reaction mechanisms, such as in anilinolysis reactions. nih.govresearchgate.netdoi.org
Vibrational Spectroscopy for Molecular Structure and Dynamics (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is sensitive to its structure, symmetry, and bonding. Deuteration significantly alters the vibrational spectra, offering deeper insights into molecular dynamics.
Analysis of Vibrational Modes Influenced by Deuteration
The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a predictable decrease in the vibrational frequencies of the modes involving the motion of these atoms. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. ajchem-a.com
In this compound, the most significant changes in the IR and Raman spectra compared to its non-deuterated counterpart will be observed in the C-D stretching and bending regions.
C-D Stretching Vibrations: The C-H stretching vibrations of the butyl group typically appear in the 2850-2960 cm⁻¹ region of the IR spectrum. In this compound, these will be replaced by C-D stretching vibrations, which are expected to appear at significantly lower frequencies, approximately in the 2100-2250 cm⁻¹ range.
C-D Bending Vibrations: Similarly, the C-H bending (scissoring, wagging, twisting, and rocking) vibrations of the butyl group, which occur in the 1350-1470 cm⁻¹ region, will shift to lower wavenumbers upon deuteration.
These shifts can help in the unambiguous assignment of vibrational modes in the spectrum. The vibrations of the aniline part of the molecule (N-H stretching, aromatic C-H stretching, and ring vibrations) are expected to be less affected.
Table 3: Predicted IR Vibrational Frequency Shifts upon Deuteration of the Butyl Group
| Vibrational Mode | 4-n-butylaniline (cm⁻¹) | This compound (Predicted, cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| N-H Stretch | 3300-3500 | 3300-3500 |
| Aliphatic C-H Stretch | 2850-2960 | Not Present |
| Aliphatic C-D Stretch | Not Present | 2100-2250 |
| C-H Bending | 1350-1470 | Not Present |
| C-D Bending | Not Present | Lower frequency than C-H bend |
Note: These are general ranges and specific peak positions can vary.
Correlation of Experimental Spectra with Theoretical Vibrational Frequencies
To gain a more detailed understanding of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and vibrational frequencies of this compound. vcu.edu
By comparing the calculated vibrational frequencies with the experimental spectra, a detailed assignment of each vibrational band can be made. Theoretical calculations can also help to visualize the atomic motions associated with each vibrational mode. This is particularly useful for complex molecules where spectral overlap is common. For deuterated compounds, this comparison can confirm the effect of isotopic substitution on specific vibrational modes and validate the accuracy of the theoretical model. researchgate.net While specific computational studies on this compound are not prevalent, the methodology has been successfully applied to other deuterated molecules, showing good agreement between experimental and scaled theoretical frequencies. ajchem-a.com
Mass Spectrometry for Isotopic Purity and Reaction Monitoring
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of isotopically labeled compounds like this compound. It enables not only the confirmation of the molecular structure but also the precise determination of its isotopic enrichment, which is critical for its use as an internal standard. almacgroup.com Stable isotope-labeled compounds are frequently employed in mass spectrometry experiments to accurately quantify the levels of specific compounds within complex mixtures, such as biological or environmental samples. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds, offering the ability to measure mass-to-charge ratios (m/z) with extremely high accuracy, typically to several decimal places. bioanalysis-zone.com This capability, often referred to as measuring the 'exact mass', allows for the clear differentiation of molecules that may have the same nominal mass but differ in their elemental composition or isotopic content. bioanalysis-zone.comnih.gov
For this compound, HRMS is crucial for verifying its isotopic purity. The substitution of nine hydrogen atoms (¹H) with nine deuterium atoms (²H or D) results in a significant mass shift. However, synthetic processes are rarely perfect, potentially leading to a distribution of isotopologues (e.g., molecules with eight deuterium atoms, or D8). HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess the resolving power to separate the ion signals of these closely related species. almacgroup.comnih.gov
The process involves dissolving the sample and analyzing it using a method like liquid chromatography coupled with mass spectrometry (LC/MS). almacgroup.com By extracting the ion chromatograms for each expected isotopic state, their respective peak areas can be integrated and quantified. almacgroup.com This allows for the calculation of the isotopic enrichment, confirming the percentage of molecules that are fully deuterated (D9). The ability to accurately determine the exact mass and resolve these isotopic peaks is fundamental to validating this compound as a reliable standard for quantitative studies. almacgroup.comscirp.org
Table 1: Theoretical Exact Masses of 4-Butylaniline (B89568) Isotopologues
This table illustrates the difference in theoretical exact mass for various isotopologues of 4-butylaniline. These precise differences are resolved and measured by HRMS to determine isotopic purity. The calculations are based on the most abundant isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, and ²H (D) = 2.014102 Da.
| Compound Name | Molecular Formula | Number of Deuterium Atoms | Theoretical Exact Mass (Da) |
| 4-Butylaniline | C₁₀H₁₅N | 0 | 149.12045 |
| 4-Butyl-d1-aniline | C₁₀H₁₄DN | 1 | 150.12672 |
| 4-Butyl-d8-aniline | C₁₀H₇D₈N | 8 | 157.17086 |
| This compound | C₁₀H₆D₉N | 9 | 158.17714 |
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical method for achieving high-accuracy quantitative measurements. wikipedia.org The technique involves adding a known quantity of an isotopically labeled standard—in this case, this compound—to a sample containing the unlabeled analyte (4-butylaniline). wikipedia.orgosti.gov After allowing the standard and analyte to homogenize, the mixture is analyzed by mass spectrometry. By measuring the ratio of the labeled to unlabeled species, the exact concentration of the native analyte in the original sample can be calculated with high precision, often reducing uncertainty to less than 1%. wikipedia.org
Beyond simple quantification, IDMS is a powerful tool for gaining mechanistic insights into chemical reactions. By using this compound as an internal standard, researchers can accurately monitor the progress of a reaction involving its unlabeled counterpart, 4-butylaniline. For example, in studies of metabolic pathways, catalytic processes, or environmental degradation, IDMS can be used to precisely quantify the rate of disappearance of a reactant or the formation of products and intermediates over time. cardiff.ac.uk
Extensive mechanistic studies on processes like catalytic hydrogenation have utilized ESI-mass spectrometry to follow the reaction progress. acs.org In a hypothetical reaction where 4-butylaniline is consumed, adding a precise amount of this compound allows for accurate measurement of the 4-butylaniline concentration at various time points, even if sample recovery is incomplete. This precise data on reaction kinetics helps in elucidating reaction orders, determining rate constants, and identifying transient intermediates, thereby providing a clearer picture of the underlying reaction mechanism. acs.org
Reactivity and Reaction Mechanisms of Deuterated 4 N Butylaniline Systems
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reactions Involving 4-N-BUTYL-D9-ANILINE
The replacement of protium (B1232500) (¹H) with deuterium (²H) leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. The breaking of this bond during the rate-determining step of a reaction requires more energy for the deuterated compound, resulting in a slower reaction rate and a primary kinetic isotope effect (kH/kD > 1). wikipedia.orglibretexts.org Conversely, if the bond to the isotope is not broken in the rate-determining step, a smaller secondary kinetic isotope effect may be observed. wikipedia.org
Primary and Secondary Isotope Effects in Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reaction typically proceeds via a two-step mechanism: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Generally, the formation of the Wheland intermediate is the rate-determining step, and since the C-H (or C-D) bond is not broken in this step, a primary KIE is not typically observed (kH/kD ≈ 1). masterorganicchemistry.commasterorganicchemistry.com This holds true for many nitration and halogenation reactions of benzene (B151609) derivatives. masterorganicchemistry.comgla.ac.uk
In the case of this compound, where the deuterium atoms are on both the butyl group and the aromatic ring, a secondary KIE would be expected in typical EAS reactions. The change in hybridization at the carbon atom undergoing substitution from sp² in the reactant to sp³ in the Wheland intermediate can lead to small inverse or normal secondary KIEs. princeton.edu
A significant primary KIE was observed in a borane-catalyzed Friedel-Crafts type reaction of N-alkylanilines, indicating that a C-H bond cleavage event, in this case a researchgate.netrsc.org-hydride transfer, was involved in the rate-determining step. rsc.org
Table 1: Representative Kinetic Isotope Effects in Electrophilic Aromatic Substitution
| Reaction Type | Substrate | kH/kD | Interpretation |
| Nitration | Benzene | ~1 | C-H bond cleavage is not rate-determining. masterorganicchemistry.com |
| Sulfonation | Benzene | >1 | C-H bond cleavage is part of the rate-determining step. egyankosh.ac.in |
| Friedel-Crafts Alkylation | N,N-4-trimethylaniline | 3.0 | researchgate.netrsc.org-hydride transfer is involved in the rate-determining step. rsc.org |
Deuterium Effects on Amine Basicity and Proton Transfer Processes
The basicity of an amine is a measure of its ability to accept a proton. Deuteration can subtly influence this property. Studies have shown that deuteration on the carbon atoms adjacent (at the β-position) to the nitrogen in amines leads to a slight increase in basicity. researchgate.net This effect is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.
For this compound, deuteration on the n-butyl group would be expected to have a similar base-strengthening effect. While the effect per deuterium atom is small, the presence of multiple deuterium atoms in the d9-butyl group would lead to a measurable increase in the pKa compared to its non-deuterated counterpart.
In proton transfer reactions, the KIE can provide information about the transition state. For proton transfers from transition-metal hydrides to a series of para-substituted anilines, linear Brønsted plots (log of the rate constant vs. log of the equilibrium constant) were observed, with slopes (α) ranging from 0.48 to 0.65. princeton.edu These values indicate the degree of proton transfer in the transition state. For a hypothetical reaction involving this compound, a similar linear free-energy relationship would be expected.
KIEs in Nucleophilic Substitution and Addition Reactions
In nucleophilic substitution reactions where the aniline (B41778) derivative acts as the nucleophile, deuterium labeling on the amine (N-D versus N-H) can lead to significant primary KIEs if the proton transfer is part of the rate-determining step. In many anilinolysis reactions, kH/kD values greater than 1 are observed, suggesting a concerted mechanism where the N-H bond is partially broken in the transition state, often through a four-center hydrogen-bonded arrangement.
Conversely, secondary inverse KIEs (kH/kD < 1) are often seen in reactions where the aniline nitrogen attacks a substrate. doi.org These inverse effects are typically associated with a change in hybridization at the nitrogen atom from sp² to a more constrained sp³-like geometry in the transition state, leading to an increase in the vibrational frequencies of the N-H (or N-D) bending modes.
Studies on the reactions of various substituted anilines with electrophilic partners have shown a range of KIEs, which are dependent on the specific substrates and reaction conditions.
Table 2: Kinetic Isotope Effects in Nucleophilic Reactions of Deuterated Anilines
| Reaction | Substrate System | kH/kD | Proposed Mechanism |
| Anilinolysis | Y-O-Aryl Methyl Phosphonochloridothioates | 0.439 - 1.10 | Gradual transition from backside to frontside attack. researchgate.net |
| Anilinolysis | Bis(N,N-diethylamino)phosphinic chloride | 0.706 - 0.947 | Concerted SN2 mechanism with backside attack. researchgate.net |
| Nucleophilic Substitution | Benzyl benzenesulfonates | >1 | Four-center transition state. koreascience.kr |
KIEs in Oxidative Coupling Reactions
Oxidative coupling reactions of anilines can proceed through various mechanisms, often involving radical or organometallic intermediates. Deuterium labeling can be a powerful tool to elucidate these pathways. For instance, in a rhodium-catalyzed oxidative coupling of N-nitrosoanilines, a kinetic isotope effect was evaluated through parallel experiments with deuterated substrates, which, along with other mechanistic studies, revealed that the C-H activation step is reversible. snnu.edu.cn
The magnitude of the KIE can help distinguish between different C-H activation mechanisms. While direct data for this compound is not available, studies on related systems suggest that the KIE would be sensitive to the nature of the metal catalyst and the oxidant employed.
Influence of Deuteration on Aromatic Reactivity
Beyond the kinetic isotope effect, the structural features of 4-n-butylaniline, specifically the 4-n-butyl group, play a significant role in its reactivity.
Steric and Electronic Effects of the 4-N-Butyl Group
The n-butyl group at the para position of the aniline ring influences the reactivity of the molecule through a combination of steric and electronic effects.
Electronic Effects: The n-butyl group is an electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the butyl group (i.e., the amino group and the carbons adjacent to it). This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. The amino group (-NH₂) is itself a very strong activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). The combined effect of the amino and n-butyl groups makes 4-n-butylaniline a highly activated substrate for electrophilic aromatic substitution.
The deuteration of the n-butyl group in this compound does not significantly alter these steric and electronic properties. The primary influence of the deuterium atoms is on the vibrational frequencies of the C-D bonds, which manifests as the kinetic isotope effects discussed previously.
Perturbation of Aromaticity and Resonance by Deuterium Substitution
The substitution of hydrogen with deuterium in the this compound molecule, both on the aromatic ring and the alkyl chain, can subtly perturb the electronic environment of the benzene ring. The primary source of this perturbation is the kinetic isotope effect (KIE), stemming from the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and less easily cleaved than a C-H bond.
While deuterium is not typically considered to dramatically alter the resonance structures of an aromatic system, its presence can influence the electron density distribution. Deuterium is known to be slightly more electron-donating than protium. This minor inductive effect could lead to a marginal increase in electron density in the aromatic ring of this compound compared to its non-deuterated counterpart. This change, though small, can affect the rates of reactions sensitive to the electronic character of the aromatic system. For instance, in acid-catalyzed H/D exchange reactions on anilines, the electronic influence of the amino group is a dominant factor, directing deuterium to the electron-rich ortho and para positions. cardiff.ac.uknih.gov The deuteration itself can then influence subsequent reactions, as the cleavage of an aromatic C-D bond requires more energy than cleaving a C-H bond, a factor that becomes significant in reactions where this bond breaking is part of the rate-determining step. researchgate.net
Mechanistic Pathways of Reactions Involving the Amino Group
The amino group is the primary functional group of the aniline moiety and dictates much of its chemical reactivity.
The amino group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. nih.gov In this compound, where these positions may be deuterated, electrophilic substitution reactions would exhibit a primary kinetic isotope effect if the C-D bond cleavage is rate-limiting.
Acid-catalyzed deuteration itself is an example of an electrophilic aromatic substitution, where a deuteronium ion (D+) is the electrophile. cardiff.ac.ukrroij.com The efficiency of such reactions depends on the electron-donating or withdrawing nature of other substituents on the ring. nih.gov
| Reactant Type | Reactivity in Electrophilic H-D Exchange | Likely Mechanism |
| Electron-rich anilines (e.g., with -OH, -OCH3 groups) | Slower exchange in strongly acidic solution | Reaction proceeds via the protonated anilinium ion. nih.gov |
| Less basic/deactivated anilines (e.g., with -NO2 group) | Faster exchange in strongly acidic solution | Reaction proceeds via the more reactive free-base form. nih.gov |
This table illustrates general principles of electrophilic H-D exchange on substituted anilines based on findings from studies using deuterated trifluoroacetic acid. nih.gov
For reactions like nitration or sulfonation, the high reactivity of the aniline ring can lead to side reactions or over-substitution. To control this, the reactivity of the amino group is often moderated by converting it into an amide, for example, through acylation with acetic anhydride (B1165640) to form an acetanilide. openstax.org This strategy would be equally applicable to this compound, allowing for more controlled electrophilic substitution while preserving the deuterium labels. Subsequent hydrolysis of the amide would regenerate the deuterated amino group. openstax.org
The aniline moiety is susceptible to oxidation. Kinetic studies on the oxidation of substituted anilines have shown that they can be oxidized by excited-state triplet sensitizers. acs.org The mechanism of such oxidations is distinct from that of structurally similar phenols. acs.org The presence of deuterium atoms on the aromatic ring or the N-H group (if exchanged) could influence the rate of oxidation, revealing details about the reaction mechanism through the kinetic isotope effect. For example, a study on the oxidation of 2,4,6-tri-tert-butyl substituted aniline showed a significant deuterium isotope effect, indicating that the abstraction of the hydrogen atom from the amino group is the rate-determining step. cdnsciencepub.com
Oxidative cyclization is another important transformation. For instance, o-allenyl anilines can undergo intramolecular oxidative amino-hydroxylation to form indoles when treated with oxidants like lead(IV) carboxylates. nsf.gov Starting with a deuterated analogue would result in a deuterated indole (B1671886) product, providing a pathway to complex labeled heterocyclic compounds.
Primary arylamines, including deuterated anilines, react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form arenediazonium salts. openstax.orglkouniv.ac.in This process is known as diazotization. lkouniv.ac.in The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen of the amino group, followed by a series of proton transfers and the eventual loss of water to form the stable diazonium ion (Ar-N₂⁺). lkouniv.ac.inmasterorganicchemistry.com
The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. This makes the diazotization of this compound a versatile method for synthesizing a range of deuterated aromatic compounds. masterorganicchemistry.com
| Reaction Type | Reagents | Product Functional Group |
| Sandmeyer Reaction | CuCl / CuBr / CuCN | -Cl / -Br / -CN masterorganicchemistry.com |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F masterorganicchemistry.com |
| Iodination | KI | -I masterorganicchemistry.com |
| Hydroxylation | H₂O, Heat | -OH masterorganicchemistry.com |
| Reduction (Deamination) | H₃PO₂ | -H (or -D if using D₃PO₂) masterorganicchemistry.com |
This table summarizes common reactions of aryldiazonium salts, which would lead to deuterated products when starting from a deuterated aniline. masterorganicchemistry.com
A key application is reductive deamination, where the diazonium group is replaced by hydrogen or deuterium. Using hypophosphorous acid (H₃PO₂) can replace the amino group with hydrogen. masterorganicchemistry.com Conversely, performing the diazotization in deuterated solvents like deuterated chloroform (B151607) can be used to selectively introduce a deuterium atom at the position of the former amino group. acs.orgnih.gov
Reactivity of the Deuterated Butyl Chain in Specific Transformations
While many reactions focus on the aromatic ring and the amino group, the alkyl chain can also participate in or be affected by certain transformations. During metal-catalyzed hydrogen/deuterium exchange studies on 4-n-butylaniline, deuterium incorporation was observed along the butyl chain. cardiff.ac.uk
Kinetic experiments revealed that the distribution of deuterium on the chain is not uniform and can be influenced by reaction time and steric factors. cardiff.ac.uk For instance, in a platinum-catalyzed H/D exchange, a competition between two intermediates was proposed to explain the observed deuteration patterns on the methylene (B1212753) (D7) and methyl (D10) groups of the butyl chain. cardiff.ac.uk
| Reaction Time | Deuterium Incorporation at D7 (CH₂) | Deuterium Incorporation at D10 (CH₃) | Observation |
| 2 minutes | 7% | 6% | The intermediate leading to D7 deuteration appears to be kinetically favored. cardiff.ac.uk |
| 105 minutes | - | - | Overall deuterium incorporation reaches 91% before decreasing due to reverse exchange. cardiff.ac.uk |
This table is based on kinetic data from H/D exchange experiments on 2-n-butylaniline, illustrating the principles of competitive deuteration on an alkyl chain, which are also discussed for 4-n-butylaniline. cardiff.ac.uk
The results suggest that steric hindrance may favor one intermediate conformation over another, initially leading to higher deuteration at the methylene group closer to the ring (D7). cardiff.ac.uk Over time, a more stable π-platinum complex intermediate may form, allowing for increased deuteration at the terminal methyl group (D10). cardiff.ac.uk This demonstrates that the reactivity of the deuterated butyl chain is linked to complex interactions with catalysts and is sensitive to subtle steric and electronic effects.
Theoretical and Computational Chemistry of 4 N Butyl D9 Aniline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations provide a microscopic view of the electronic structure and preferred three-dimensional arrangement of atoms in 4-n-butyl-d9-aniline. These methods are fundamental to understanding the molecule's intrinsic properties.
Density Functional Theory (DFT) Studies on Conformational Analysis
Density Functional Theory (DFT) is a robust computational method for investigating the structure and energy of molecules. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to perform conformational analysis. researchgate.netacs.org This analysis focuses on identifying the most stable conformations (rotamers) by calculating the potential energy surface as a function of key dihedral angles.
The primary areas of conformational flexibility in this compound are the rotation around the C(ring)-C(butyl) and C-C bonds within the butyl chain, and the pyramidalization of the amino group. The aniline (B41778) amino group is known to be nonplanar, exhibiting a pyramidal geometry that can undergo inversion. acs.orgafit.edu Substituents on the phenyl ring influence the barrier to this inversion. afit.edu The electron-donating nature of the butyl group is expected to slightly increase the inversion barrier compared to unsubstituted aniline.
The deuteration of the butyl chain (C4D9) has a minimal effect on the molecule's equilibrium geometry and conformational energies due to the small mass difference between protium (B1232500) and deuterium (B1214612). However, it significantly alters vibrational frequencies, which is critical for other analyses. DFT calculations can precisely model the geometry, including the expected near-planar pyramidal form of the amino group and the preferred staggered conformations of the deuterated butyl chain. researchgate.netscispace.com
Table 1: Predicted Stable Conformations and Relative Energies for the Butyl Group in this compound (Illustrative) This table illustrates typical results from a DFT conformational search. Actual values would require specific calculations.
| Conformer | Dihedral Angle (Car-Car-Cα-Cβ) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti | ~180° | 0.00 |
Ab Initio and Semi-Empirical Methods for Ground State Properties
While DFT is widely used, other computational methods like ab initio and semi-empirical calculations also provide valuable information. nih.gov
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-HF methods (e.g., MP2, CCSD), are derived from first principles without empirical parameters. libretexts.org They offer high accuracy, especially for calculating properties like inversion barriers and bond lengths, but are computationally expensive. afit.edulibretexts.org For aniline, ab initio calculations have been used to study the nonplanar geometry of the amino group and the influence of electron correlation on its properties. afit.eduacs.org
Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. libretexts.org While less accurate, they are useful for preliminary geometry optimizations and for studying very large molecular systems where more rigorous methods are computationally prohibitive. mpg.de
A comparative study on aniline shows that different levels of theory yield slightly different values for ground state properties, but the qualitative trends are often consistent. afit.edu For this compound, these methods can be used to calculate fundamental properties such as bond lengths, bond angles, and dipole moments.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. unesp.brnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. numberanalytics.com
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to have significant π-character and be localized primarily on the aniline ring and the nitrogen atom.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is typically a π* anti-bonding orbital located over the aromatic ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors, derived within the framework of conceptual DFT, provide a quantitative basis for predicting how the molecule will interact with other reagents. irjweb.comresearchgate.net
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, allowing for the elucidation of mechanisms and the prediction of outcomes. nih.gov
Computational Elucidation of Deuterium Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) is the change in reaction rate upon substitution of hydrogen with deuterium. ontosight.ai It is a powerful tool for investigating reaction mechanisms. researchgate.netacs.org For this compound, the deuteration is on the butyl chain, which is not directly bonded to the reactive amino group or aromatic ring. Therefore, any observed KIE in reactions at the amino group or ring would be a secondary kinetic isotope effect (SKIE).
Computational modeling can elucidate KIEs by:
Optimizing the geometries of the reactants and the transition state (TS) for a given reaction.
Calculating the vibrational frequencies for both the normal (all-protium) and the deuterated (d9) isotopologues at the reactant and TS geometries.
Determining the zero-point vibrational energies (ZPVEs) from these frequencies. The C-D bond has a lower ZPVE than the C-H bond. princeton.edu
Calculating the KIE from the difference in the activation energies, which arises from the change in ZPVE between the reactant and the transition state (kH/kD = e(ΔZPVE‡)/RT).
For reactions involving changes in hybridization at carbon centers adjacent to the butyl group, or reactions where hyperconjugation involving the C-D bonds plays a role in stabilizing the transition state, a small but measurable SKIE (typically 0.9 < kH/kD < 1.2) can be predicted. princeton.edu Computational studies on deuterated aniline nucleophiles in SN2 reactions have confirmed the existence of such secondary effects and used them to support proposed transition state structures. rsc.org
Simulation of Reaction Mechanisms (e.g., Radical Reactions, Electrophilic Additions)
Computational chemistry allows for the detailed simulation of reaction pathways, providing insights that are often inaccessible through experiments alone. scielo.br For anilines, common reactions include electrophilic aromatic substitution and reactions involving the amino group.
The process for simulating a reaction mechanism involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, which governs the reaction rate.
Verifying Transition States: A true transition state is a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For example, the mechanism of a radical reaction, such as one initiated by the homolytic cleavage of a bond, can be modeled. researchgate.net Studies on the reductive deamination of anilines have proposed mechanisms involving radical intermediates, which can be investigated computationally. acs.org Similarly, the mechanism for electrophilic addition to the aniline ring can be explored. The model would predict the regioselectivity (ortho, meta, para) by comparing the activation energies for the formation of the different sigma complexes (arenium ions), rationalizing why ortho and para substitution are favored due to the electron-donating nature of the amino and alkyl groups. Recent studies have also used computational modeling to understand and optimize H/D exchange reactions catalyzed by transition metals. chemrxiv.org
Potential Energy Surface Scans and Intramolecular Interactions
Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the conformational space of a molecule and identify its stable structures (local minima) and transition states. ncsu.eduuni-muenchen.de For a flexible molecule like this compound, a PES scan elucidates the energetic consequences of rotations around its single bonds.
The process involves systematically varying specific geometric parameters, typically dihedral angles, while optimizing the remaining geometry at each step to find the lowest energy for that constrained structure. uni-muenchen.dereadthedocs.io For this compound, the key dihedral angles are within the n-butyl chain (Cα-Cβ, Cβ-Cγ) and the bond connecting the butyl group to the aniline ring (N-Cα). By performing a "relaxed" PES scan, where the energy is minimized at each incremental step of a dihedral angle, a map of the molecule's conformational energy landscape is generated. readthedocs.io These calculations are typically performed using robust theoretical methods like Density Functional Theory (DFT). ncsu.edu
The resulting PES reveals the relative energies of different conformers, such as the anti and gauche arrangements of the butyl chain. The global minimum on the surface corresponds to the most stable conformation, while local minima represent other accessible conformations. The energy barriers between these minima, which pass through transition states, determine the dynamics of conformational change.
These scans also provide deep insight into the intramolecular interactions governing the molecule's preferred shapes. In this compound, these interactions are primarily:
Van der Waals forces: Repulsive and attractive forces between non-bonded atoms that dictate steric hindrance and packing within the butyl chain.
Torsional strain: Resistance to bond rotation arising from the eclipsing of atoms or groups.
Weak intramolecular hydrogen bonds: Potential interactions between the amine hydrogens and the deuterated alkyl chain, or between the aromatic ring and the chain, which can influence conformational preference.
Computational techniques like the double-mutant cycle (DMC) approach, while typically used for intermolecular forces, provide a conceptual framework for dissecting the energetic contributions of specific non-covalent interactions within a molecule. psu.edu By analyzing the PES, chemists can quantify the energetic cost of steric clashes and the stabilizing effect of favorable dispersion interactions that define the molecule's three-dimensional structure.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides powerful methods for predicting spectroscopic data, which can be correlated with experimental measurements to validate theoretical models and aid in spectral assignment.
Vibrational frequencies of this compound can be calculated with a high degree of accuracy using quantum chemical methods, most commonly DFT with hybrid functionals like B3LYP and extended basis sets such as 6-311++G(d,p). materialsciencejournal.orgresearchgate.net The calculation first involves finding the optimized geometry of the molecule, which corresponds to a minimum on the potential energy surface. researchgate.net Subsequently, the harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the atomic coordinates.
The output provides a list of vibrational frequencies and their corresponding infrared (IR) and Raman intensities. Each frequency corresponds to a "normal mode," which describes a collective, synchronous motion of the atoms. A normal mode analysis breaks down these complex vibrations into understandable components like stretching, bending, scissoring, and twisting motions. researchgate.net
For this compound, the most significant feature is the deuteration of the butyl chain. The mass of deuterium is approximately twice that of protium (¹H). Since vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms, the C-D modes will have significantly lower frequencies than the corresponding C-H modes in non-deuterated 4-butylaniline (B89568). This isotopic shift is a key diagnostic tool. For instance, C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region, whereas C-D stretches are expected to be found much lower, around 2100–2200 cm⁻¹. Studies on deuterated aniline complexes have demonstrated that isotopic substitution dramatically alters the vibrational spectrum and can influence the rates of internal vibrational redistribution (IVR). mpg.de
Below is an interactive data table showing a hypothetical correlation between calculated and experimental frequencies for key vibrational modes.
Predicting NMR chemical shifts using computational methods has become a standard procedure for structure elucidation. nih.gov The most common ab initio technique is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT. liverpool.ac.uk This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then obtained by referencing these calculated shielding values (σ) to the shielding of a standard, such as tetramethylsilane (B1202638) (TMS). scm.com
For this compound, predicting the ²H (deuterium) NMR chemical shifts of the butyl chain is of particular interest. The chemical shift of a deuterium nucleus is highly sensitive to its local electronic environment, which is determined by the molecule's conformation and intramolecular interactions. Research on related deuterated molecules, such as p-methoxy-d3-benzylidene-d1-p-n-butyl-d9-aniline, has utilized deuterium NMR to probe the dynamics and ordering of alkyl chains. researchgate.net
Computational predictions can model how the chemical shifts of the deuterium atoms at the α, β, γ, and δ positions of the butyl chain vary with the chain's conformation. Different gauche and anti conformers will result in slightly different chemical shifts for the deuterated centers. By performing a conformational search and calculating the Boltzmann-averaged chemical shifts over the most stable conformers, a highly accurate prediction can be achieved that correlates well with experimental solution-state NMR data.
The following interactive table presents hypothetical predicted ²H NMR chemical shifts for the deuterated centers in a common solvent like CDCl₃.
Solvation Effects on Molecular Structure and Reactivity in Computational Models
The structure and properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry models these effects using two primary approaches: implicit and explicit solvation models.
Explicit Solvation Models: These models involve surrounding the solute molecule with a set number of individual solvent molecules. This "supermolecule" is then studied using methods like Molecular Dynamics (MD) simulations. MD simulations solve Newton's equations of motion for the system, providing a dynamic picture of the solute-solvent interactions over time. This approach can reveal specific interactions like hydrogen bonding between the aniline's N-H groups and polar solvent molecules (e.g., water or methanol) or preferential solvation in mixed solvents. unige.chunige.ch
For this compound, MD simulations could be used to study:
The conformational flexibility of the deuterated butyl chain in different solvents. The hydrophobic chain is likely to be more compact in polar solvents and more extended in non-polar solvents.
The structure of the solvent shell around the molecule. Radial distribution functions can be calculated to determine the average distance and coordination number of solvent molecules around the amine group and the aromatic ring.
The dynamics of solvent exchange and its effect on the reactivity of the amine group.
By combining these computational approaches, a comprehensive understanding of how the solvent modulates the structure, dynamics, and potential reactivity of this compound can be achieved.
Applications in Advanced Chemical Research Methodologies
4-N-BUTYL-D9-ANILINE as a Deuterated Internal Standard in Analytical Chemistry
Deuterated compounds are frequently employed as internal standards in analytical chemistry, particularly in mass spectrometry-based techniques. clearsynth.comacs.org Their utility stems from the fact that they are chemically almost identical to their non-deuterated counterparts (analytes) but have a different mass. researchgate.net This mass difference allows for their distinct detection by a mass spectrometer, while their similar chemical behavior ensures they experience similar effects during sample preparation and analysis, such as extraction efficiency, ionization suppression, and chromatographic retention. clearsynth.comcerilliant.comscispace.com
Use in LC-MS/MS for Quantitative Analysis of Related Anilines and Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective quantification of compounds in complex mixtures. d-nb.info In the analysis of anilines and their metabolites, which are important in various industrial and biological processes, the use of a deuterated internal standard like this compound is crucial for achieving accurate and reliable results. researchgate.netsci-hub.seyufenggp.comwikipedia.org
When analyzing a sample, a known amount of this compound is added at the beginning of the sample preparation process. lcms.cz Both the deuterated standard and the non-deuterated analyte (e.g., 4-butylaniline) will co-elute from the liquid chromatography column and are then ionized and fragmented in the mass spectrometer. d-nb.inforesearchgate.net The instrument is set to monitor specific mass transitions for both the analyte and the internal standard. By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any variations in the analytical process. clearsynth.comlcms.cz
For instance, in a study comparing different analytical procedures for aniline (B41778) derivatives in groundwater, multi-deuterated aniline derivatives were used as internal standards for LC-MS/MS analysis to ensure accurate quantification. d-nb.inforesearchgate.net The use of such standards helps to correct for matrix effects, where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. clearsynth.com
Table 1: Properties of this compound and its non-deuterated analog.
| Compound | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| 4-Butylaniline (B89568) | C10H15N | 149.23 |
| This compound | C10H6D9N | 158.30 |
Source: PubChem CID 7694 nih.gov
Development of Isotope-Labeled Probes for Complex Mixture Analysis
Isotope-labeled compounds, including this compound, are instrumental in the development of probes for the analysis of complex mixtures. mdpi.com These probes can be used to trace the metabolic fate of compounds in biological systems or to understand complex chemical reactions. mdpi.comresearchgate.net The deuterium (B1214612) label acts as a "tag" that can be followed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. acs.org
In metabolic studies, for example, a deuterated compound can be introduced into a biological system, and its transformation products (metabolites) can be identified by the presence of the deuterium label. mdpi.com This helps in elucidating metabolic pathways and understanding the biological activity of the parent compound.
Role in Mechanistic Probing of Enzyme-Catalyzed Reactions (if applicable to non-biological systems)
While the primary application of deuterated compounds in mechanistic studies is often in biological systems, the principles can be extended to non-biological, enzyme-mimicking catalytic systems. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes, can provide valuable information about the reaction mechanism.
If the bond to the deuterium atom is broken in the rate-determining step of a reaction, the reaction will be slower compared to the reaction with the non-deuterated compound. By measuring the KIE for a reaction involving this compound, researchers can infer whether a C-H bond on the butyl group is cleaved in the slowest step of the reaction, thus providing insight into the reaction mechanism.
Development of Novel Reagents and Intermediates for Organic Synthesis
Deuterated compounds like this compound can serve as valuable building blocks in organic synthesis for the creation of more complex deuterated molecules. These molecules are of interest in various fields, including pharmaceuticals and materials science. ontosight.aicardiff.ac.uk The synthesis of specifically labeled compounds often requires the use of deuterated starting materials.
For example, this compound could be used in reactions such as diazotization followed by substitution, or in coupling reactions to introduce the deuterated butyl-phenylamino moiety into a larger molecular structure. acs.org This allows for the precise placement of deuterium atoms within a target molecule, which is essential for many of its applications. The chemical oxidation of aniline and its derivatives is a key step in the synthesis of various products, including dyes and pharmaceuticals. openaccessjournals.com
Deuterated Aromatic Amines in Material Science Research (focus on chemical aspects, not material properties directly)
Deuterated aromatic amines have gained attention in material science research, particularly in the field of organic electronics. ontosight.aimdpi.com The substitution of hydrogen with deuterium can influence the vibrational modes of the molecule, which can in turn affect properties like the efficiency and lifetime of organic light-emitting diodes (OLEDs). google.com
From a chemical perspective, the use of deuterated compounds like this compound allows for detailed studies of the degradation mechanisms of these materials. By using techniques like neutron reflectometry, which can distinguish between protonated and deuterated materials, researchers can gain insights into the structure and stability of thin films used in electronic devices. mdpi.com The synthesis of deuterated arylamines is a key step in producing these advanced materials. mdpi.com
Future Research Directions and Open Questions
Exploration of Asymmetric Synthesis Routes for Chiral Deuterated Analogues
The creation of chiral molecules containing deuterium (B1214612) holds significant value for stereochemical and mechanistic studies in drug development and materials science. rsc.org Future work could focus on developing asymmetric methods to introduce chirality into analogues of 4-n-butyl-d9-aniline. While the deuterium is on the achiral butyl chain, derivatization of the aniline (B41778) could create a prochiral center, allowing for enantioselective synthesis.
Recent advances in asymmetric catalysis offer promising strategies. rsc.org Methods such as transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines derived from aniline derivatives are highly efficient for creating chiral amines. acs.orgnih.gov Adapting these methods to deuterated substrates could yield enantiomerically pure compounds. Photocatalysis and biocatalysis are also emerging as powerful tools for asymmetric deuteration. rsc.org Research could explore the use of engineered enzymes or chiral photosensitizers to achieve high stereoselectivity in the synthesis of deuterated aniline derivatives.
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Deuterated Anilines
| Catalytic Strategy | Description | Potential Advantages |
| Transition Metal Catalysis | Asymmetric hydrogenation of prochiral imines or enamines using chiral metal complexes (e.g., Rhodium, Iridium). acs.org | High efficiency and enantioselectivity are well-established for non-deuterated analogues. |
| Photocatalysis | Use of chiral photosensitizers to induce asymmetric deuteration reactions. nih.gov | Mild reaction conditions and novel reactivity pathways. |
| Biocatalysis | Employment of enzymes (e.g., transaminases) for stereoselective synthesis. rsc.org | High specificity and environmentally benign conditions. |
| Organocatalysis | Use of small chiral organic molecules to catalyze the asymmetric addition of deuterium. rsc.org | Metal-free, avoiding potential contamination of the final product. |
Investigation of Non-Covalent Interactions Involving Deuterated Amino Groups
Substituting hydrogen with deuterium can subtly alter the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.govresearchgate.net This "deuterium isotope effect" stems from the lower zero-point energy and shorter bond length of a C-D bond compared to a C-H bond, and similarly for N-D vs. N-H bonds. These differences can affect molecular conformation, binding affinities, and crystal packing. nih.govnih.gov
Future research on this compound could systematically investigate these non-covalent isotope effects. acs.org By comparing the N-H···X and N-D···X hydrogen bonds (where the amino hydrogens are exchanged with deuterium from a solvent like D₂O), researchers can quantify the energetic differences. Techniques like NMR spectroscopy, X-ray crystallography, and computational modeling can be employed to probe the geometric and energetic consequences of deuteration on the amino group's interactions with solvents, receptors, or other molecules. Understanding these subtle effects is crucial for interpreting results from experiments using deuterium-labeled compounds as tracers and for designing molecules with fine-tuned interaction profiles. nih.gov
Advanced Computational Studies on Excited State Reactivity and Photochemistry
Computational chemistry provides a powerful lens for examining the behavior of molecules in their electronically excited states. researchgate.net For a compound like this compound, advanced computational studies could predict and explain its photochemical behavior. The photochemistry of aromatic amines like aniline involves processes such as the photodissociation of N-H and C-N bonds. researchgate.net
Future theoretical work could focus on how deuteration of the butyl chain influences the excited state dynamics. While the deuterium is not directly on the chromophore (the aniline ring), it can still exert secondary isotope effects. These effects can alter vibrational relaxation pathways and the lifetimes of excited states. Time-dependent density functional theory (TD-DFT) and other high-level ab initio methods can be used to model the potential energy surfaces of the ground and excited states, identifying transition states and reaction pathways. Such studies could reveal whether deuteration enhances or quenches specific photochemical reactions, providing fundamental insights into the photostability and photoreactivity of deuterated aromatic compounds. researchgate.net
Potential for Derivatization Towards Novel Catalytic Systems
Aniline and its derivatives are versatile precursors for synthesizing ligands used in transition metal catalysis. The electronic and steric properties of the aniline moiety can be tuned to influence the activity and selectivity of a catalyst. Derivatizing this compound could lead to novel deuterated ligands.
These ligands could serve two primary purposes in catalysis research. First, they can act as mechanistic probes. By comparing the catalytic performance of a deuterated ligand with its non-deuterated counterpart, one can investigate kinetic isotope effects, providing insight into bond-breaking or bond-forming steps in the catalytic cycle. researchgate.net Second, deuteration can sometimes enhance the metabolic stability and lifetime of organic molecules, a principle that could potentially be extended to improve the robustness of certain catalysts in demanding reaction environments. nih.govnih.gov Future work could involve synthesizing phosphine (B1218219), N-heterocyclic carbene (NHC), or other common ligand types from this compound and evaluating their performance in cross-coupling, hydrogenation, or amination reactions.
Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding
A comprehensive understanding of any chemical system is best achieved through a combination of experimental and theoretical methods. For this compound, a synergistic approach would be particularly fruitful. Experimental techniques such as vibrational spectroscopy (FTIR, Raman) and NMR can provide precise data on the structural and dynamic effects of deuteration.
These experimental findings can then be used to benchmark and validate computational models. researchgate.net For example, experimentally observed shifts in vibrational frequencies upon deuteration can be compared with those calculated using DFT to confirm the accuracy of the theoretical model. Once validated, these computational models can be used to predict properties that are difficult or impossible to measure experimentally, such as transition state geometries or the precise nature of intermolecular forces. This iterative cycle of experiment and theory will be essential for building a complete picture of the subtle yet significant effects of deuteration on the chemical and physical properties of this compound and its derivatives.
Q & A
Q. Q1: What are the optimal synthetic routes for 4-N-BUTYL-D9-ANILINE, and how do deuterium labeling protocols affect yield and purity?
Methodological Answer: Synthesis typically involves alkylation of aniline derivatives with deuterated butyl groups under controlled conditions. For high isotopic purity (98 atom% D), catalytic deuteration or exchange reactions are preferred, with rigorous purification via column chromatography or recrystallization . Key parameters include temperature control (to prevent H/D exchange) and solvent selection (e.g., anhydrous THF or DMF). Yield optimization requires monitoring reaction kinetics via <sup>1</sup>H NMR or mass spectrometry (MS) to track deuterium incorporation .
Q. Q2: Which analytical techniques are most reliable for characterizing this compound in complex matrices?
Methodological Answer:
- Quantitative Analysis: Use HPLC-MS with a deuterium-specific detection window (e.g., MRM transitions for m/z 158.28 ).
- Structural Confirmation: <sup>2</sup>H NMR and high-resolution MS to distinguish isotopic patterns from non-deuterated analogs.
- Purity Assessment: Gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials (CRMs) .
Advanced Research Questions
Q. Q3: How do isotopic effects (D9 vs. H) influence the physicochemical properties of this compound in reaction mechanisms?
Methodological Answer: Deuterium substitution alters bond dissociation energies and reaction kinetics. For example:
- Kinetic Isotope Effects (KIE): Compare reaction rates (e.g., in nucleophilic substitution) between deuterated and non-deuterated analogs. KIE >1 indicates significant deuterium impact .
- Solubility Studies: Use shake-flask methods with octanol-water partitioning to assess hydrophobicity changes due to isotopic mass differences .
Q. Q4: How can researchers resolve contradictions in experimental data when studying this compound’s stability under varying pH and temperature?
Methodological Answer:
- Contradiction Analysis Framework:
- Reproducibility Checks: Replicate experiments under identical conditions (e.g., pH 2–12, 25–80°C) with triplicate samples .
- Statistical Validation: Apply ANOVA or Tukey’s HSD test to identify outliers or systematic errors.
- Mechanistic Modeling: Use Arrhenius plots to differentiate thermal degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. Q5: What methodologies are recommended for tracking metabolic or environmental degradation pathways of this compound?
Methodological Answer:
- Isotopic Tracing: Use LC-MS/MS to monitor deuterium retention in degradation byproducts (e.g., deuterated aniline or butanol derivatives).
- Microcosm Studies: Simulate environmental conditions (soil/water systems) with stable isotope probing (SIP) to identify microbial degradation routes .
Experimental Design & Data Integrity
Q. Q6: How should researchers design controlled studies to investigate this compound’s interactions with biological macromolecules?
Methodological Answer:
- Negative Controls: Include non-deuterated analogs and solvent-only groups to isolate isotopic effects.
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with deuterated ligands to quantify affinity changes .
- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including full disclosure of solvent concentrations and incubation times .
Q. Q7: What statistical approaches are critical for validating hypotheses about structure-activity relationships (SAR) in deuterated aniline derivatives?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate deuterium positions with bioactivity (e.g., IC50 values).
- Dose-Response Modeling: Use Hill plots to assess efficacy differences between deuterated and non-deuterated compounds .
Contradiction and Error Mitigation
Q. Q8: How can over-constraining in simulation models for this compound’s reactivity be avoided?
Methodological Answer:
Q. Q9: What strategies ensure data fidelity when reconciling conflicting results in isotopic labeling studies?
Methodological Answer:
- Cross-Validation: Compare results across multiple techniques (e.g., NMR, MS, X-ray crystallography).
- Peer Review Protocols: Pre-register hypotheses and methods to reduce confirmation bias .
Resource and Compliance Guidance
Q. Q10: Which databases and repositories are authoritative for spectral data of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
